An In-Depth Technical Guide to 3,5-Difluorobenzamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3,5-Difluorobenzamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 3,5-Difluorobenzamide, a fluorinated aromatic amide with significant potential as a versatile building block in drug discovery and the development of advanced materials. As a Senior Application Scientist, this document is structured to deliver not only precise technical data but also actionable insights into its synthesis and potential applications, grounded in established scientific principles.
Physicochemical and Spectroscopic Properties of 3,5-Difluorobenzamide
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 3,5-Difluorobenzamide are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3,5-difluorobenzamide | [1] |
| CAS Number | 132980-99-5 | [1] |
| Molecular Formula | C₇H₅F₂NO | [1] |
| Molecular Weight | 157.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Inferred from precursors |
| Melting Point | 155-159 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Limited data available. Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. | [2][3] |
| IR (KBr, cm⁻¹) | Data available, characteristic peaks for N-H, C=O, and C-F bonds expected. | [1] |
| Mass Spectrum | Major fragments at m/z 157 (M+), 141, 113. | [1] |
| ¹H NMR | Predicted: Aromatic protons would appear as a triplet and a multiplet. Amide protons would appear as a broad singlet. | |
| ¹³C NMR | Predicted: Signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the carbon bearing the amide group. |
Synthesis of 3,5-Difluorobenzamide: Methodologies and Mechanistic Rationale
The synthesis of 3,5-Difluorobenzamide can be approached from several precursors. Below, two robust and experimentally validated synthetic routes are detailed, along with the underlying chemical principles that govern these transformations.
Method 1: Hydrolysis of 3,5-Difluorobenzonitrile
This method, adapted from patent literature, provides a direct and efficient route to the target amide.[7]
Experimental Protocol:
-
Reaction Setup: In a 100 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, add 20 g (0.144 mol) of 3,5-difluorobenzonitrile.
-
Acid Addition: Carefully add 90 mL of 96% concentrated sulfuric acid to the flask while stirring. The addition should be controlled to manage the exothermic reaction.
-
Heating: Heat the reaction mixture to a temperature of 110-120 °C and maintain this temperature with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.
-
Precipitation and Filtration: The 3,5-Difluorobenzamide will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the collected solid in a vacuum oven to obtain the final product.
Causality Behind Experimental Choices:
-
Concentrated Sulfuric Acid: Serves as both a reagent and a solvent. It protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water (present in the concentrated acid).
-
Elevated Temperature: Provides the necessary activation energy for the hydrolysis of the highly stable nitrile group.
-
Iced Water Quenching: The reaction is quenched by pouring it onto ice to rapidly dissipate the heat of dilution of the concentrated sulfuric acid and to precipitate the organic product, which is less soluble in water.
Diagram of the Synthetic Workflow from 3,5-Difluorobenzonitrile:
Caption: Workflow for the synthesis of 3,5-Difluorobenzamide via nitrile hydrolysis.
Method 2: Amidation of 3,5-Difluorobenzoic Acid
This is a classic and versatile two-step method for the preparation of amides from carboxylic acids.
Step 1: Synthesis of 3,5-Difluorobenzoyl Chloride
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 g (0.063 mol) of 3,5-difluorobenzoic acid in 20 mL of toluene.
-
Reagent Addition: Add thionyl chloride (1.5 equivalents, 11.3 g or 6.9 mL) dropwise to the suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction mixture should become a clear solution.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure. The crude 3,5-difluorobenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.
Step 2: Amination of 3,5-Difluorobenzoyl Chloride
Experimental Protocol:
-
Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia (e.g., 28-30%).
-
Addition of Acid Chloride: Cool the ammonia solution in an ice bath. Slowly add the crude 3,5-difluorobenzoyl chloride from the previous step to the cold ammonia solution with vigorous stirring. A white precipitate of 3,5-Difluorobenzamide will form immediately.
-
Stirring: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any ammonium chloride and excess ammonia.
-
Drying: Dry the product in a vacuum oven.
Causality Behind Experimental Choices:
-
Thionyl Chloride: A common and effective reagent for converting carboxylic acids to highly reactive acid chlorides. The byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion.
-
Toluene: An inert solvent that facilitates the reaction and helps to control the temperature.
-
Aqueous Ammonia: Provides the nucleophilic amine to react with the electrophilic acid chloride. The reaction is typically fast and high-yielding.
-
Ice Bath: The amination reaction is highly exothermic. Cooling is essential to control the reaction rate and prevent potential side reactions.
Diagram of the Synthetic Workflow from 3,5-Difluorobenzoic Acid:
Caption: Two-step synthesis of 3,5-Difluorobenzamide from its corresponding carboxylic acid.
Chemical Reactivity and Stability
3,5-Difluorobenzamide exhibits the characteristic reactivity of an aromatic amide. The amide functionality is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions with heating. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring increases the acidity of the N-H protons and can influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution, although the positions meta to the activating amide group are not highly activated. The compound is expected to be stable under standard laboratory conditions, but prolonged exposure to strong acids or bases, especially at elevated temperatures, will lead to its degradation.
Applications in Research and Drug Discovery
While specific biological activities of 3,5-Difluorobenzamide are not extensively reported, the broader class of fluorinated benzamides has garnered significant attention in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all of which are critical parameters in drug design.[8]
Derivatives of the closely related 2,6-difluorobenzamide have been investigated as potent inhibitors of the bacterial cell division protein FtsZ, highlighting the potential of this scaffold in the development of novel antibiotics.[9] The 3,5-difluoro substitution pattern present in 3,5-Difluorobenzamide offers a different electronic and steric profile that could be exploited in the design of inhibitors for various enzymatic targets. Researchers in drug discovery are encouraged to consider 3,5-Difluorobenzamide as a valuable starting material or fragment for the synthesis of new chemical entities with potential therapeutic applications.
Conclusion
3,5-Difluorobenzamide is a readily accessible and synthetically versatile fluorinated building block. This guide has provided a detailed overview of its physicochemical properties, robust synthetic protocols, and a forward-looking perspective on its potential applications. The provided experimental procedures are designed to be self-validating, with a clear rationale for each step. As the demand for novel fluorinated compounds in pharmaceuticals and materials science continues to grow, a thorough understanding of key intermediates like 3,5-Difluorobenzamide will be invaluable for researchers and scientists in these fields.
References
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Method for producing 3,5-difluoroaniline. JPH06239810A. (1994). Google Patents.
-
Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents. (2015). PubMed. Retrieved from [Link]
-
3,5-Difluorobenzamide. (n.d.). PubChem. Retrieved from [Link]
-
13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (2017). ResearchGate. Retrieved from [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Wiley Online Library. Retrieved from [Link]
-
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (2017). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. (2022). MDPI. Retrieved from [Link]
-
Fluorinated benzoic acid derivatives. (1968). ACS Publications. Retrieved from [Link]
-
2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
The solubility of benzoic acid in seven solvents. (2015). ResearchGate. Retrieved from [Link]
-
Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF. Retrieved from [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2015). ResearchGate. Retrieved from [Link]
-
What solvents are DMSO/DMF miscible with?. (2019). Reddit. Retrieved from [Link]
-
Solubility of Clindamycin Phosphate in Methanol, Ethanol, and Dimethyl Sulfoxide. (2013). ResearchGate. Retrieved from [Link]
Sources
- 1. 3,5-Difluorobenzamide | C7H5F2NO | CID 2736910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]
- 5. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR spectrum [chemicalbook.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
